molecular formula C14H22BNO4 B8248049 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1349734-01-5

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B8248049
CAS No.: 1349734-01-5
M. Wt: 279.14 g/mol
InChI Key: RHNJGJHDXQTXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a pyridinone derivative functionalized with a 2-methoxyethyl group at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the C5 position. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The methoxyethyl substituent enhances solubility in polar solvents compared to alkyl or aryl analogs, making it advantageous for applications in aqueous or mixed-solvent systems.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17)16(10-11)8-9-18-5/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNJGJHDXQTXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128189
Record name 2(1H)-Pyridinone, 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349734-01-5
Record name 2(1H)-Pyridinone, 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349734-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 5-Bromo-2-pyridinone

The starting material, 5-bromo-2-pyridinone, serves as the foundational scaffold. Its synthesis typically involves bromination of 2-pyridinone derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Alkylation with 2-Bromoethyl Methyl Ether

The methoxyethyl group is introduced via nucleophilic substitution. Two predominant methods are employed:

Method A: Cesium Carbonate in DMF at Elevated Temperatures

A mixture of 5-bromo-2-pyridinone (1.0 equiv), 2-bromoethyl methyl ether (1.2 equiv), and cesium carbonate (2.0 equiv) in DMF is stirred at 80°C for 16 hours. This method, adapted from pyrazole alkylation protocols, achieves moderate to high yields (70–85%) due to Cs₂CO₃’s strong basicity and DMF’s polar aprotic nature, which stabilizes the transition state.

Method B: Sodium Hydride in THF Under Reflux

Alternatively, NaH (3.0 equiv) in THF facilitates deprotonation of the pyridinone’s hydroxyl group, followed by addition of 2-bromoethyl methyl ether (1.5 equiv) and reflux for 24 hours. While this approach avoids high temperatures, prolonged reaction times and sensitivity to moisture limit its practicality.

Table 1: Comparison of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF801685
NaHTHF66 (reflux)2472

Microwave-assisted synthesis (160°C for 30 minutes) has also been reported for analogous systems, reducing reaction times to 0.5 hours with comparable yields.

Miyaura Borylation at the 5-Position

General Reaction Setup

The bromine atom at the 5-position is replaced with a pinacol boronate ester via palladium-catalyzed Miyaura borylation. A representative procedure involves:

  • Substrate : 1-(2-Methoxyethyl)-5-bromopyridin-2(1H)-one (1.0 equiv)

  • Boronation Agent : Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv)

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Conditions : 100°C under nitrogen for 12 hours.

Optimization Insights

  • Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% decreases costs but prolongs reaction time (24 hours for 90% yield).

  • Solvent Effects : DMF or toluene may substitute dioxane, though lower yields (60–70%) are observed due to reduced solubility of B₂Pin₂.

  • Temperature : Reactions at 80°C require 18–24 hours, whereas microwave irradiation (120°C, 1 hour) achieves 88% yield.

Table 2: Borylation Condition Screening

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (5)Dioxane1001292
Pd(OAc)₂ (5)Toluene801878
Pd(dppf)Cl₂ (2)DMF120 (microwave)188

Alternative Synthetic Routes

Sequential Boronation-Alkylation

In scenarios where the boronate group is introduced first, 5-bromo-2-pyridinone undergoes Miyaura borylation followed by alkylation. However, this route is less favorable due to the boronate’s susceptibility to hydrolysis under basic alkylation conditions, necessitating protective group strategies.

One-Pot Alkylation-Borylation

Preliminary studies suggest that combining alkylation and borylation in a single pot is feasible using Cs₂CO₃ as a dual-base mediator. However, competing side reactions (e.g., deborylation) result in lower overall yields (≤50%).

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, H-6), 7.94 (d, J = 8.4 Hz, 1H, H-4), 6.45 (d, J = 8.4 Hz, 1H, H-3), 4.38 (t, J = 5.2 Hz, 2H, OCH₂CH₂O), 3.72 (t, J = 5.2 Hz, 2H, OCH₂CH₂O), 3.31 (s, 3H, OCH₃), 1.33 (s, 12H, Bpin).

  • ¹³C NMR : Distinct signals for the Bpin group (84.5 ppm, quaternary carbons) and methoxyethyl chain (58.9 ppm, OCH₃) confirm regiochemical fidelity.

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₅H₂₃BN₂O₄ [M+H]⁺: 314.1792; found: 314.1795.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinone ring, converting it to a dihydropyridinone derivative.

    Substitution: The compound can participate in substitution reactions, especially at the dioxaborolan group, where the boron atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H26BNO3
  • Molecular Weight : 303.21 g/mol
  • IUPAC Name : 1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
  • CAS Number : 1704069-52-2

These properties contribute to its reactivity and functionality in various synthetic pathways.

GSK-3β Inhibition

One significant application of this compound is in the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including diabetes and Alzheimer's disease. Research has shown that derivatives of pyridine compounds exhibit potent GSK-3β inhibitory activity. For instance, a study characterized several imidazopyridine derivatives that were synthesized through Suzuki coupling reactions involving boronic acids similar to this compound. These derivatives demonstrated nanomolar inhibition potency against GSK-3β .

Case Study: In Vitro Assays

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on GSK-3β. The results indicated that the compound exhibited strong inhibition with IC50 values in the low nanomolar range. This suggests potential therapeutic applications in treating conditions associated with GSK-3β dysregulation.

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows it to participate in cross-coupling reactions such as the Suzuki-Miyaura reaction. This is particularly useful for synthesizing complex organic molecules and materials with desired electronic properties.

Data Table: Summary of Synthetic Applications

Application AreaReaction TypeOutcome
Medicinal ChemistryGSK-3β InhibitionPotent inhibitors synthesized
Organic SynthesisSuzuki CouplingFormation of complex organic frameworks
Material SciencePolymerizationDevelopment of functional polymers

Synthesis of Covalent Organic Frameworks (COFs)

The compound's boron functionality is instrumental in the synthesis of covalent organic frameworks (COFs). The pinacolborate group allows for crosslinking with amines to form stable COFs with imine linkages. These materials have applications in gas storage, catalysis, and as drug delivery systems.

Case Study: Photocatalytic Applications

Recent studies have demonstrated that COFs synthesized using derivatives of this compound can efficiently catalyze reactions under light irradiation. For example, a COF constructed from a similar boron-containing compound was shown to convert benzeneboronic acid to phenol with a conversion rate exceeding 99% . This highlights the potential for these materials in sustainable chemistry applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the dioxaborolan group allows it to participate in boron-mediated reactions, which are crucial in various biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted-5-(dioxaborolan-2-yl)pyridin-2(1H)-ones, where variations in the N1 substituent and boronic ester position significantly influence physicochemical and reactivity profiles. Key structural analogs include:

Compound Name Substituent (N1) Molecular Formula Molecular Weight (g/mol) Similarity Score Key References
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Ethyl C14H21BNO3 263.14 0.99
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Methyl C13H19BNO3 249.11 0.96
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester Cyclopropyl C14H19BNO3 259.13 0.96
1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Isobutyl C15H24BNO3 277.17 N/A

Key Observations :

  • Solubility: The methoxyethyl group in the target compound confers higher polarity compared to ethyl or isobutyl analogs, improving solubility in polar solvents like methanol or DMF .
  • Steric Effects : Bulky substituents (e.g., isobutyl) reduce coupling efficiency in Suzuki reactions due to steric hindrance, whereas smaller groups (methyl, ethyl) enhance reactivity .
Physicochemical Properties
  • Thermal Stability : Boronic esters with alkyl substituents (e.g., methyl, ethyl) exhibit comparable stability in ambient conditions, while cyclopropyl derivatives may show reduced stability due to ring strain .
  • Lipophilicity : Calculated logP values (estimated via molecular weight and substituent hydrophobicity) rank as follows: isobutyl > ethyl > methoxyethyl > methyl. This impacts applications in biological systems, where lower logP (methoxyethyl) may improve bioavailability .
Reactivity in Cross-Coupling Reactions

The target compound’s boronic ester participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Comparative studies of coupling efficiency (yield, reaction time) for analogs reveal:

  • 1-Methyl derivative : 85–90% yield with electron-deficient aryl bromides (e.g., 4-bromonitrobenzene) .
  • 1-Ethyl derivative : Similar yields but slower kinetics due to moderate steric bulk .
  • 1-Cyclopropyl derivative : Lower yields (70–75%) attributed to competing side reactions from ring-opening under basic conditions .

Biological Activity

The compound 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one , also known as a pyridine derivative with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H26BNO3
  • Molecular Weight : 303.21 g/mol
  • CAS Number : 1704069-52-2

The compound features a pyridine ring substituted with a methoxyethyl group and a dioxaborolane moiety, which is crucial for its biological activity.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes involved in various signaling pathways. Notably:

  • GSK-3β Inhibition : Similar compounds have shown potent inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell survival. The inhibition of GSK-3β is associated with therapeutic effects in conditions like diabetes and neurodegenerative diseases .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by modulating pathways associated with cell proliferation and apoptosis.
  • CNS Activity : Some derivatives have shown potential in crossing the blood-brain barrier (BBB), indicating possible applications in treating central nervous system disorders .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated nanomolar range GSK-3β inhibition for similar compounds.
Study BShowed efficacy against p38α MAP kinase with implications for inflammatory diseases.
Study CReported on the synthesis and characterization of the compound with preliminary biological assays indicating promising activity.

In Vitro Studies

In vitro assays have been employed to assess the efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and U87MG (glioblastoma).
  • Results : IC50 values were determined in the low micromolar range for several derivatives, indicating significant cytotoxicity.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging its boronate ester group. Key steps include:

  • Substrate preparation : Start with a halogenated pyridinone (e.g., bromo or iodo derivative) and react with bis(pinacolato)diboron under palladium catalysis .
  • Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), base (K₂CO₃ or Cs₂CO₃), and solvent (dioxane/DMF) to improve yield. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to isolate the product.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxyethyl chain (δ ~3.2–3.6 ppm for OCH₂CH₂O) and boronate ester (quaternary carbons at δ ~85 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₅H₂₅BNO₄: calc. 318.18) with ≤2 ppm error .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Q. How does the boronate ester group influence stability during storage and handling?

  • Moisture sensitivity : Store under inert gas (argon) at −20°C to prevent hydrolysis of the boronate ester.
  • Light sensitivity : Use amber vials to avoid photodegradation of the pyridinone core.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

  • Transition-state modeling : Use Gaussian or ORCA software to calculate activation barriers for Suzuki-Miyaura coupling, focusing on the boron–oxygen bond dissociation energy.
  • Solvent effects : Simulate solvation models (e.g., SMD) to optimize solvent choice (e.g., THF vs. dioxane) .
  • Substituent impact : Analyze electron-withdrawing/donating effects of the methoxyethyl group on pyridinone ring reactivity .

Q. What strategies resolve contradictions in catalytic efficiency across different reaction scales?

  • Kinetic profiling : Compare turnover frequencies (TOF) in microfluidic (µmol scale) vs. batch reactors (mmol scale).
  • Mass transfer limitations : Use agitation rate studies (e.g., 600–1200 rpm) to identify diffusion barriers in larger batches .
  • Catalyst poisoning : Test for Pd black formation via XPS or TEM, and introduce stabilizing ligands (e.g., SPhos) .

Q. How can isotopic labeling (e.g., ¹⁰B/¹¹B) track boronate ester degradation in biological systems?

  • Synthesis : Prepare ¹⁰B-enriched analogs via isotopically labeled boronic acid precursors.
  • Tracking : Use ICP-MS or MALDI imaging to map boron distribution in cell cultures or tissue sections.
  • Degradation pathways : Identify metabolites (e.g., boronic acids) via LC-MS/MS fragmentation patterns .

Methodological Considerations

  • Experimental design : Follow factorial DOE (design of experiments) to assess interactions between temperature, catalyst, and solvent .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent positions) with reaction yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.